molecular formula C20H26O2 B8010515 Ethylestrone

Ethylestrone

Cat. No.: B8010515
M. Wt: 298.4 g/mol
InChI Key: HJKAXJBZYISPAD-XSYGEPLQSA-N
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Description

Ethylestrone is a synthetic derivative of estrone, a naturally occurring estrogen It is structurally modified to enhance its biological activity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethylestrone can be synthesized through the modification of estrone. One common method involves the ethylation of estrone at the 2-position. This can be achieved by reacting estrone with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Ethylestrone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can yield alcohol derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Ethylestrone has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of steroidal estrogens.

    Biology: Investigated for its effects on cellular processes and hormone regulation.

    Medicine: Explored as a potential therapeutic agent for hormone-dependent cancers such as breast cancer.

    Industry: Utilized in the synthesis of other steroidal compounds and as a reference standard in analytical chemistry.

Mechanism of Action

Ethylestrone exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The activation of these genes results in various biological effects, including cell proliferation and differentiation. This compound’s mechanism of action is similar to that of estrone but with enhanced potency due to its structural modifications.

Comparison with Similar Compounds

Ethylestrone is compared with other estrogen derivatives such as estrone, estradiol, and ethinylestradiol. While all these compounds bind to estrogen receptors, this compound is unique due to its ethyl group at the 2-position, which enhances its stability and potency. Similar compounds include:

    Estrone: A naturally occurring estrogen with lower potency.

    Estradiol: The most potent natural estrogen.

    Ethinylestradiol: A synthetic estrogen with high potency used in oral contraceptives.

This compound’s unique structural features make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(8R,9S,13S,14S)-3-ethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2/c1-3-22-14-5-7-15-13(12-14)4-6-17-16(15)10-11-20(2)18(17)8-9-19(20)21/h5,7,12,16-18H,3-4,6,8-11H2,1-2H3/t16-,17-,18+,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKAXJBZYISPAD-XSYGEPLQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CCC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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